2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline-d8
CAS No.:
Cat. No.: VC16678305
Molecular Formula: C14H19N5O2
Molecular Weight: 297.38 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H19N5O2 |
|---|---|
| Molecular Weight | 297.38 g/mol |
| IUPAC Name | 6,7-dimethoxy-2-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)quinazolin-4-amine |
| Standard InChI | InChI=1S/C14H19N5O2/c1-20-11-7-9-10(8-12(11)21-2)17-14(18-13(9)15)19-5-3-16-4-6-19/h7-8,16H,3-6H2,1-2H3,(H2,15,17,18)/i3D2,4D2,5D2,6D2 |
| Standard InChI Key | APKHJGDGWQDBGM-SQUIKQQTSA-N |
| Isomeric SMILES | [2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC)([2H])[2H])[2H] |
| Canonical SMILES | COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCNCC3)N)OC |
Introduction
Chemical Structure and Nomenclature
Table 1: Key Structural and Physical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₄H₁₁D₈N₅O₂ |
| Molecular Weight | 297.38 g/mol |
| CAS Number | 1246820-89-2 |
| Purity | ≥98% (HPLC) |
| Physical Form | White to off-white crystalline solid |
| Solubility | Soluble in chloroform, DMSO, dichloromethane |
| Storage Conditions | 2–8°C, protected from light and moisture |
Synthesis and Analytical Characterization
Deuterium Incorporation Strategies
Synthesis begins with the non-deuterated precursor, 2-piperazinyl-4-amino-6,7-dimethoxyquinazoline, which undergoes hydrogen-deuterium exchange via catalytic deuteration. Palladium-on-carbon (Pd/C) in deuterated solvents (e.g., D₂O or deuterated methanol) facilitates selective deuteration of the piperazine ring’s C-H bonds under mild reflux conditions (50–60°C) . Post-synthesis purification involves column chromatography and recrystallization from deuterated chloroform, yielding >98% isotopic enrichment as confirmed by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .
Quality Control Metrics
Rigorous analytical protocols ensure batch-to-batch consistency:
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HPLC: Reverse-phase C18 columns (4.6 × 150 mm, 5 µm) with acetonitrile/water (70:30 v/v) mobile phase; retention time = 8.2 min .
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NMR: ¹H NMR (400 MHz, DMSO-d6) shows absence of proton signals at δ 2.5–3.5 ppm (piperazine region), confirming complete deuteration .
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MS: ESI+ mode reveals [M+H]⁺ ion at m/z 298.39, with a characteristic isotopic pattern distinguishing d8 from d0 analogs .
Pharmacological and Proteomic Applications
Drug Metabolism Studies
As a labeled metabolite of prazosin, this compound enables quantitative tracking of drug absorption, distribution, metabolism, and excretion (ADME). In vitro assays using human liver microsomes demonstrate its resistance to cytochrome P450-mediated oxidation compared to non-deuterated counterparts, underscoring deuterium’s kinetic isotope effect . Such data inform dose optimization and toxicity profiling for α₁-blockers .
Mass Spectrometry-Based Quantification
In proteomics, the d8 label serves as an internal standard for stable isotope dilution assays (SIDA). Co-eluting with unlabeled analytes during liquid chromatography, it facilitates precise quantification via mass shift detection (Δmlz = 8.05) . Applications include:
Table 2: Representative Research Applications
| Application | Experimental Model | Key Finding |
|---|---|---|
| Metabolic Stability | Human hepatocytes | 40% reduction in clearance rate vs. d0 analog |
| Protein Binding | Serum albumin affinity assays | 92% plasma protein binding |
| Impurity Tracking | HPLC-MS/MS | Detected at 0.1 ppm sensitivity |
Future Directions and Research Gaps
While existing studies validate its utility in ADME and impurity analysis, unexplored opportunities include:
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CNS Penetration Studies: Deuterium’s impact on blood-brain barrier permeability remains uncharacterized.
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Thermodynamic Solubility Profiling: Systematic comparisons between deuterated and non-deuterated forms in biorelevant media.
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Green Synthesis Methods: Developing solvent-free deuteration protocols to enhance sustainability.
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